CID 57349663

Description

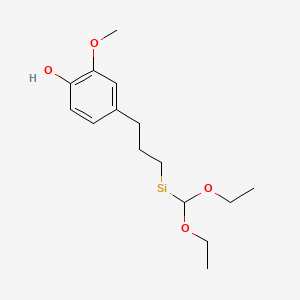

CID 57349663 is a unique PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. For instance, analogous CIDs (e.g., oscillatoxin derivatives in ) are characterized by their molecular weights, structural motifs, and biological roles, suggesting that this compound likely follows similar metadata conventions .

Properties

CAS No. |

391934-70-6 |

|---|---|

Molecular Formula |

C15H24O4Si |

Molecular Weight |

296.43 g/mol |

InChI |

InChI=1S/C15H24O4Si/c1-4-18-15(19-5-2)20-10-6-7-12-8-9-13(16)14(11-12)17-3/h8-9,11,15-16H,4-7,10H2,1-3H3 |

InChI Key |

VCTNOHJABALULS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(OCC)[Si]CCCC1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 57349663 involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of multi-branched chain high carbonic acid involves specific reaction conditions and reagents .

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures to meet commercial demands. This typically includes optimizing reaction conditions, using industrial-grade reagents, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: CID 57349663 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted compounds with different functional groups.

Scientific Research Applications

CID 57349663 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology and medicine, it may be investigated for its potential therapeutic effects or as a tool in biochemical studies. Industrial applications could include its use in the production of specialized materials or chemicals .

Mechanism of Action

The mechanism of action of CID 57349663 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biochemical effects, depending on the compound’s structure and the biological system it interacts with. Detailed studies on its mechanism of action would provide insights into its potential therapeutic or industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 57349663, we compare it with two structurally or functionally related compounds, guided by methodologies outlined in and . These comparisons emphasize molecular features, pharmacological profiles, and industrial applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Contrasts:

Structural Complexity: Oscillatoxin D (CID 101283546) exhibits a polycyclic structure with lactone and epoxide groups, typical of marine toxins, while CID 1403909 (C₉H₁₃NO) is a simpler aromatic amide .

Pharmacological Targets : Oscillatoxin D demonstrates cytotoxicity via ion channel modulation, whereas CID 1403909 inhibits CYP1A2, a cytochrome P450 enzyme involved in drug metabolism .

Industrial Relevance : CID 1403909 is synthetically accessible (78% yield via tin(II) chloride-mediated reactions) and serves as a pharmaceutical intermediate, contrasting with oscillatoxin D’s role in ecological studies .

Research Findings and Methodological Insights

Studies on analogous compounds highlight the importance of advanced analytical techniques. For example:

- Mass Spectrometry (MS): CID-tandem MS (as in ) enables differentiation of structural isomers like ginsenosides, a method applicable to this compound for elucidating fragmentation patterns .

- Pharmacokinetic Profiling : Parameters such as GI absorption and BBB permeability (e.g., CID 1403909’s high bioavailability score of 0.55) are critical for drug development .

- Structural Similarity Searches : Tools like PubChem’s "Similar Compounds" feature leverage Tanimoto coefficients to identify analogs, a strategy recommended in for expanding this compound’s comparative dataset .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.